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Compound of Interest

Compound Name: N-(4-Aminophenyl)nicotinamide

Cat. No.: B100712 Get Quote

An Objective Guide for Researchers and Drug Development Professionals

The N-(4-aminophenyl)nicotinamide scaffold has emerged as a versatile and privileged

structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a

range of key targets in oncology. This guide provides a comparative analysis of the efficacy of

these derivatives, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2) and DNA Methyltransferases (DNMTs). The data presented is compiled

from peer-reviewed studies to aid researchers in navigating the structure-activity relationships

and therapeutic potential of this chemical class.

I. Overview of N-(4-Aminophenyl)nicotinamide
Derivatives as Anticancer Agents
Derivatives of the N-(4-aminophenyl)nicotinamide core have been extensively investigated

for their potential to modulate critical pathways in cancer progression. Primarily, these

compounds have been optimized to target:

VEGFR-2: A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of

forming new blood vessels, which is essential for tumor growth and metastasis.[1][2]

Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.
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DNA Methyltransferases (DNMTs): A family of enzymes that catalyze the methylation of

DNA. In cancer, hypermethylation of promoter regions of tumor suppressor genes leads to

their silencing.[3] Inhibiting DNMTs can reverse this epigenetic silencing and restore normal

cellular function.

This guide will compare derivatives based on their in vitro inhibitory potency against these

targets and their cytotoxic effects on various cancer cell lines.

II. Quantitative Comparison of Inhibitory Efficacy
The following tables summarize the in vitro efficacy of various N-(4-
aminophenyl)nicotinamide derivatives and related analogues against their intended

molecular targets and selected cancer cell lines.

Table 1: VEGFR-2 Inhibition
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Compound
Reference

Structure
VEGFR-2
IC₅₀ (nM)

Cell Line
Cell
Viability
IC₅₀ (µM)

Citation

Sorafenib

(Reference)
N/A 90 - - [4]

Compound 8

Nicotinamide-

hydrazone

derivative

77.02 HCT-116 5.4 [2]

HepG2 7.1 [2]

Compound

10

Nicotinamide-

hydrazone

derivative

51 HCT-116 6.48 [5]

MCF-7 8.25 [5]

Compound

10 (Alt.

Study)

Nicotinamide-

hydrazone

derivative

Sub-

micromolar
HCT-116 15.4 [6]

HepG2 9.8 [6]

Compound 7

Nicotinamide-

hydrazone

derivative

Sub-

micromolar
HCT-116 15.7 [6]

HepG2 15.5 [6]

Compound

4b

N-(4-

aminophenyl)

-substituted

benzamide

136 - - [4]

Compound

4c

N-(4-

aminophenyl)

-substituted

benzamide

192 - - [4]
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Table 2: DNMT Inhibition
Compound
Reference

Target IC₅₀ (µM) Cell Line
Cytotoxicity
IC₅₀ (µM)

Citation

SGI-1027

(Reference)

DNMT1, 3A,

3B

Potent

Inhibitor

Colon Cancer

Cells
- [3]

Compound

12
DNMT3A

Comparable

to SGI-1027

Leukemia

KG-1

Micromolar

range
[3]

Compound

16
DNMT3A

Comparable

to SGI-1027

Leukemia

KG-1

Micromolar

range
[3]

Compound

31
DNMT3A

Comparable

to SGI-1027

Leukemia

KG-1

Micromolar

range
[3]

Compound

32
DNMT3A

Comparable

to SGI-1027

Leukemia

KG-1

Micromolar

range
[3]

Note: Specific IC₅₀ values for SGI-1027 and its derivatives against DNMTs were not provided in

the abstract, but their activity was reported as comparable to the parent compound and more

potent against DNMT3A than DNMT1.[3]

III. Key Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison

tables. Researchers should refer to the specific publications for detailed protocols.

VEGFR-2 Kinase Inhibition Assay
Objective: To determine the concentration of the derivative required to inhibit 50% of

VEGFR-2 kinase activity (IC₅₀).

Methodology: A common method is an in vitro kinase assay using purified recombinant

human VEGFR-2.

Procedure:
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The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., a

synthetic peptide).

The test compound is added at various concentrations.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified, typically using a luminescence-

based method (e.g., Kinase-Glo®) or through ELISA with a phospho-specific antibody.

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

Cell Viability / Cytotoxicity Assay
Objective: To measure the concentration of the derivative that causes 50% reduction in

cancer cell viability (IC₅₀).

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

SRB (sulforhodamine B) assay is frequently used.

Procedure:

Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and allowed to

adhere overnight.

The cells are treated with the test compounds at a range of concentrations for a specified

period (e.g., 48 or 72 hours).

For an MTT assay, the MTT reagent is added to the wells. Viable cells with active

mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

The formazan is solubilized, and the absorbance is measured at a specific wavelength

(e.g., 570 nm).

For an SRB assay, cells are fixed, and the cellular protein is stained with SRB dye. The

bound dye is solubilized, and absorbance is measured.
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The IC₅₀ value is determined by plotting the percentage of viable cells against the log of

the compound concentration.

DNMT Activity Assay
Objective: To quantify the inhibitory effect of the derivatives on DNA methyltransferase

activity.

Methodology: An in vitro assay using recombinant human DNMT1, DNMT3A, or DNMT3B.

Procedure:

The reaction mixture includes the DNMT enzyme, a DNA substrate (e.g., poly(dI-dC)), and

the methyl donor S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM).

Test compounds are added at varying concentrations.

The reaction is incubated to allow for the transfer of the methyl group to the DNA

substrate.

The reaction is stopped, and the radiolabeled methylated DNA is captured and quantified

using a scintillation counter.

IC₅₀ values are calculated from the dose-response curve.

IV. Visualizing Pathways and Workflows
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways targeted by these derivatives and

a typical workflow for their evaluation.
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Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Mechanism of DNMT inhibition and gene re-expression.
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Caption: General workflow for evaluating novel inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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